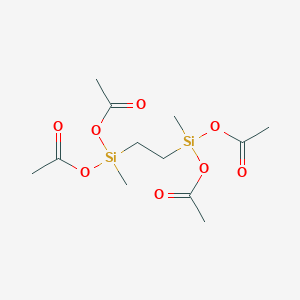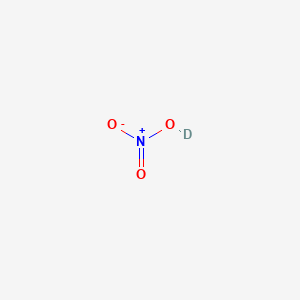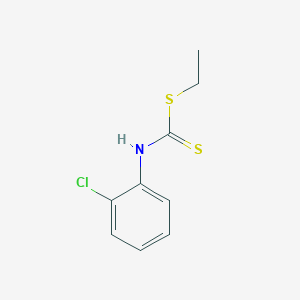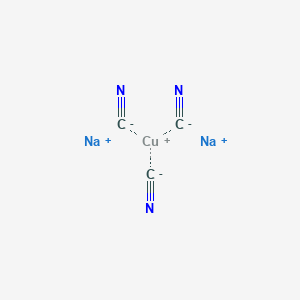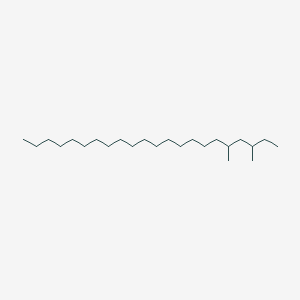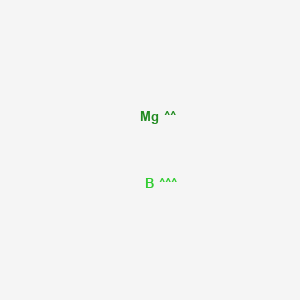
Magnesium boride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium boride (MgB2) is a binary compound that has gained significant attention in the field of materials science due to its superconducting properties. It is a type-II superconductor that exhibits zero electrical resistance at temperatures up to 39K. The discovery of its superconducting properties has led to extensive research on its synthesis, properties, and potential applications.
Wirkmechanismus
The superconductivity of magnesium boride is due to its unique crystal structure, which consists of alternating layers of magnesium and boron atoms. When cooled below its critical temperature, the electrons in the material form Cooper pairs, which can move through the material without resistance. The exact mechanism of its catalytic properties is not well understood, but it is believed to involve the interaction of the material with the reactants.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of magnesium boride. However, it has been shown to be non-toxic and biocompatible, making it a potential material for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using magnesium boride in lab experiments is its superconducting properties, which allow for the study of high-temperature superconductivity. Additionally, its catalytic properties make it a promising material for use in various reactions. However, its synthesis can be challenging, and it is not widely available, which can limit its use in experiments.
Zukünftige Richtungen
There are numerous future directions for research on magnesium boride. One area of focus is the development of new synthesis methods that are more efficient and scalable. Additionally, there is ongoing research on the use of magnesium boride in various applications, including superconductivity, catalysis, and hydrogen storage. Further studies are also needed to understand the mechanism of its catalytic properties and its potential use in biomedical applications.
Synthesemethoden
Magnesium boride can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and solution-based methods. The solid-state reaction method involves the direct reaction of magnesium and boron in a vacuum or inert atmosphere. Chemical vapor deposition involves the use of a gaseous precursor to deposit a thin film of magnesium boride on a substrate. Solution-based methods involve the use of a precursor solution to deposit magnesium boride on a substrate.
Wissenschaftliche Forschungsanwendungen
Magnesium boride has numerous potential applications in various fields, including superconductivity, catalysis, and hydrogen storage. Its superconducting properties make it a promising material for use in high-temperature superconductors. It has also been studied as a catalyst for various reactions, including the reduction of nitroarenes and the dehydrogenation of ammonia borane. Additionally, magnesium boride has been studied as a potential material for hydrogen storage due to its high hydrogen storage capacity.
Eigenschaften
CAS-Nummer |
12795-15-2 |
|---|---|
Produktname |
Magnesium boride |
Molekularformel |
BMg |
Molekulargewicht |
35.12 g/mol |
IUPAC-Name |
boron;magnesium |
InChI |
InChI=1S/B.Mg |
InChI-Schlüssel |
QYHKLBKLFBZGAI-UHFFFAOYSA-N |
SMILES |
[B].[Mg] |
Kanonische SMILES |
[B].[Mg] |
Synonyme |
magnesium boride magnesium boride (MgB12) magnesium boride (MgB2) magnesium diboride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



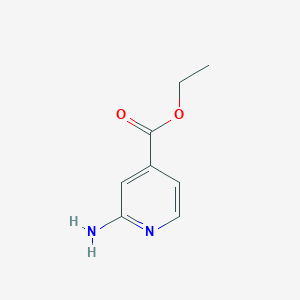
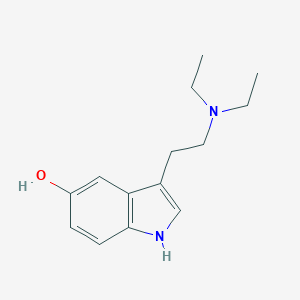
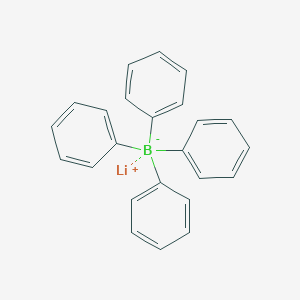
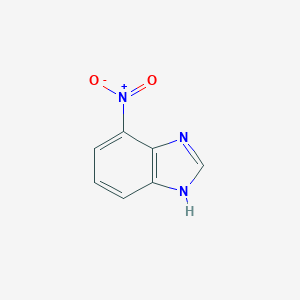
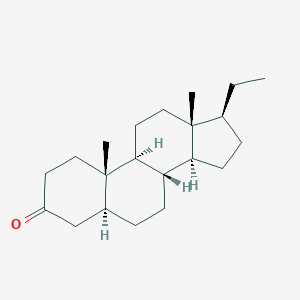
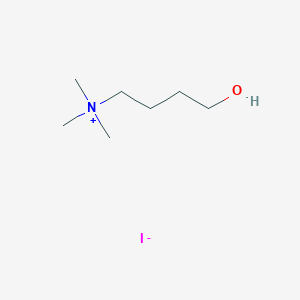
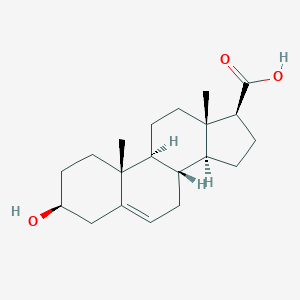
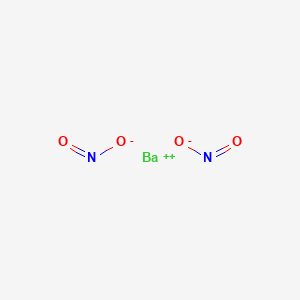
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)
